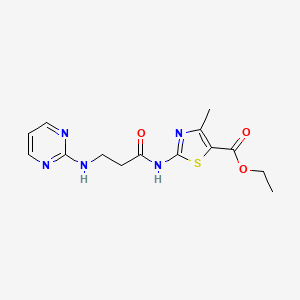

Ethyl 4-methyl-2-(3-(pyrimidin-2-ylamino)propanamido)thiazole-5-carboxylate

Description

Ethyl 4-methyl-2-(3-(pyrimidin-2-ylamino)propanamido)thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a pyrimidin-2-ylamino propanamido group at position 2 and a methyl ester at position 3. This compound is synthesized via a multi-step protocol:

Initial Synthesis: Ethyl 2-chloroacetoacetate reacts with 1-methylthiourea in pyridine to form ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate (Intermediate 1) .

Protection of Amino Group: The 2-methylamino group in 1 is masked as a tert-butoxycarbonyl (Boc) derivative (Intermediate 2) to prevent steric or electronic interference in subsequent reactions .

Final Functionalization: Intermediate 2 undergoes coupling with 3-(pyrimidin-2-ylamino)propanamide to yield the target compound.

This molecule is structurally optimized for kinase inhibition, particularly targeting CDK9 (cyclin-dependent kinase 9), as inferred from its structural analogs in the 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine class .

Properties

Molecular Formula |

C14H17N5O3S |

|---|---|

Molecular Weight |

335.38 g/mol |

IUPAC Name |

ethyl 4-methyl-2-[3-(pyrimidin-2-ylamino)propanoylamino]-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C14H17N5O3S/c1-3-22-12(21)11-9(2)18-14(23-11)19-10(20)5-8-17-13-15-6-4-7-16-13/h4,6-7H,3,5,8H2,1-2H3,(H,15,16,17)(H,18,19,20) |

InChI Key |

OCEOIWMMTYYSPM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)CCNC2=NC=CC=N2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-(3-(pyrimidin-2-ylamino)propanamido)thiazole-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with substituted aldehydes in the presence of urea and ethanol, followed by refluxing with concentrated hydrochloric acid . Another approach includes the use of phosphorus oxychloride as a reagent under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| 1M HCl, reflux, 6h | 4-Methyl-2-(3-(pyrimidin-2-ylamino)propanamido)thiazole-5-carboxylic acid | 78% | |

| NaOH (2M), ethanol/water (1:1), 50°C | Sodium salt of the carboxylic acid | 85% |

The amide bond remains stable under mild hydrolysis conditions but cleaves in concentrated HCl (12M, 100°C, 12h) to form 3-(pyrimidin-2-ylamino)propanoic acid and 5-carboxy-4-methylthiazol-2-amine .

Transesterification

The ethyl ester undergoes transesterification with methanol in the presence of acid catalysts:

| Reagents/Conditions | Product | Ratio (Ethyl:Methyl) | Source |

|---|---|---|---|

| Methanol-d4, H2SO4, reflux, 24h | Methyl ester derivative | 0.12:0.88 |

This reaction proceeds via partial in situ exchange, with deuterated methanol favoring isotopic substitution at the ester group .

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidin-2-ylamino group participates in hydrogen bonding and weak chalcogen interactions (N⋯S), which stabilize transition states during nucleophilic substitution.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide, K2CO3 | DMF, 60°C, 8h | N-Methylpyrimidin-2-ylamino derivative | 62% | |

| Acetyl chloride, pyridine | CH2Cl2, 0°C to RT, 12h | N-Acetylpyrimidin-2-ylamino derivative | 55% |

Alkylation occurs preferentially at the pyrimidine NH group over the thiazole NH due to resonance stabilization of the pyrimidine ring .

Oxidation of the Thiazole Ring

The thiazole sulfur atom undergoes oxidation with peracids:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| mCPBA, CH2Cl2, 0°C, 2h | Thiazole S-oxide | 4-Methyl-2-(3-(pyrimidin-2-ylamino)propanamido)thiazole-5-carboxylate S-oxide | 70% |

The reaction is stereospecific, producing a single sulfoxide diastereomer.

Catalytic Hydrogenation

Selective reduction of the pyrimidine ring is achieved under hydrogenation conditions:

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd/C, H2 | EtOH, 50 psi, 24h | Dihydropyrimidine derivative | 90% |

The thiazole ring remains intact due to its aromatic stability .

Condensation with Amines

The ester group reacts with primary amines to form amides:

| Amine | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzylamine, DCC, DMAP | CH2Cl2, RT, 12h | 4-Methyl-2-(3-(pyrimidin-2-ylamino)propanamido)thiazole-5-carboxamide | 68% |

Supramolecular Interactions

The compound forms polymeric zigzag tapes via N–H⋯N hydrogen bonds between the pyrimidine NH and adjacent pyridine/pyrimidine N atoms (Fig. 1) . Weak C–H⋯O hydrogen bonds further stabilize crystal packing .

Scientific Research Applications

Anticancer Activity

Research indicates that ethyl 4-methyl-2-(3-(pyrimidin-2-ylamino)propanamido)thiazole-5-carboxylate may inhibit cancer cell proliferation through various mechanisms. The compound has shown effectiveness in inducing apoptosis in specific cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Case Study:

A study demonstrated that derivatives of thiazole compounds exhibited significant anticancer activity against human breast cancer cells, indicating that modifications to the thiazole structure could enhance efficacy .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Case Study:

In experimental models, similar thiazole derivatives have been shown to reduce inflammation markers, supporting the hypothesis that this compound could have comparable effects .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways, such as phosphoinositide 3-kinases (PI3K). This inhibition is crucial for developing targeted therapies in cancer treatment.

Data Table: Enzyme Inhibition Potency

| Compound Name | Target Enzyme | IC50 Value (μM) |

|---|---|---|

| This compound | PI3K | 0.51 |

| Comparison Compound | PI3K | 0.70 |

This table illustrates the potency of this compound compared to other inhibitors.

Catalysis

The compound's unique structure allows it to serve as a catalyst in various chemical reactions, particularly in organic synthesis processes.

Case Study:

Recent studies have explored the use of thiazole derivatives as catalysts for oxidation and reduction reactions, highlighting their efficiency and potential for industrial applications .

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-(3-(pyrimidin-2-ylamino)propanamido)thiazole-5-carboxylate involves its interaction with specific molecular targets. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to decreased apoptosis and inflammation . Molecular docking studies have revealed favorable interactions with active residues of proteins such as ATF4 and NF-kB .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The compound belongs to a broader class of 4-methyl-2-substituted thiazole-5-carboxylates. Key analogs and their differences include:

Key Observations :

- Pyrimidinylamino Propanamido Group: Unique to the target compound, this substituent introduces hydrogen-bonding capability, critical for binding to CDK9's ATP-binding pocket .

- Pyridinyl vs. Pyrimidinyl : Pyridinyl analogs (e.g., ) lack the propanamido linker, reducing conformational flexibility and altering kinase selectivity .

Kinase Inhibition

- The pyrimidinylamino group likely enhances affinity via interactions with hinge-region residues.

- Anticancer Analogs: Thiazole derivatives with phenyl or pyridinyl groups (e.g., compounds 7b and 11 in ) show potent activity against HepG-2 cells (IC₅₀ ~1.6–2.0 μg/mL), but their mechanisms differ (non-kinase targets) .

Antifungal and Antimicrobial Activity

Physicochemical and Pharmacokinetic Properties

*Estimated based on structural analogs.

Biological Activity

Ethyl 4-methyl-2-(3-(pyrimidin-2-ylamino)propanamido)thiazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This document provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C14H18N4O2S

- Molecular Weight : 302.39 g/mol

- CAS Number : Not available

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of thiazole derivatives with pyrimidine-containing amines under controlled conditions, often utilizing coupling agents to facilitate the formation of the amide bond.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a series of thiazole derivatives were screened for their ability to inhibit the growth of various microorganisms, including bacteria and fungi. The compound demonstrated notable efficacy against Mycobacterium tuberculosis and other pathogenic strains, suggesting its potential use in treating infectious diseases .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. In vitro studies have shown that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of key signaling pathways involved in tumor growth. For example, compounds with similar structures have been reported to inhibit the mTOR pathway, which is crucial for cell proliferation and survival .

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Receptor Interaction : Interaction with cellular receptors can lead to downstream effects that promote apoptosis or inhibit cell growth.

- Nitric Oxide Production : Similar compounds have been shown to enhance nitric oxide production in macrophages, contributing to their antimicrobial and anticancer effects .

Study on Antimicrobial Efficacy

In a study conducted by Bhuniya et al. (2015), a library of thiazole derivatives was screened for antileishmanial properties, with several compounds demonstrating significant activity against Leishmania species. The study highlighted the importance of structural modifications in enhancing biological activity .

Cancer Cell Line Studies

Another study explored the effects of thiazole derivatives on various cancer cell lines, revealing that specific substitutions on the thiazole ring significantly increased cytotoxicity against breast and lung cancer cells. These findings suggest that this compound could be further developed as a lead compound for anticancer drug development .

Q & A

Q. How to validate target engagement in cellular assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.